molecular formula C12H11N3O B8650025 3-(2-ethyl-3-oxo-1H-pyrazol-5-yl)benzonitrile

3-(2-ethyl-3-oxo-1H-pyrazol-5-yl)benzonitrile

Cat. No.: B8650025
M. Wt: 213.23 g/mol
InChI Key: SFBJDRBGNIGTGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-ethyl-3-oxo-1H-pyrazol-5-yl)benzonitrile is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-ethyl-3-oxo-1H-pyrazol-5-yl)benzonitrile typically involves the condensation of appropriate precursors followed by cyclization. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazolone intermediate. This intermediate is then reacted with benzoyl chloride to yield the final product. The reaction conditions often include the use of solvents such as ethanol or tetrahydrofuran and may require heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of

Properties

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

IUPAC Name

3-(2-ethyl-3-oxo-1H-pyrazol-5-yl)benzonitrile

InChI

InChI=1S/C12H11N3O/c1-2-15-12(16)7-11(14-15)10-5-3-4-9(6-10)8-13/h3-7,14H,2H2,1H3

InChI Key

SFBJDRBGNIGTGD-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C=C(N1)C2=CC=CC(=C2)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl hydrazine oxalate (15.6 g, 104 mmol, 1.50 equiv) was added to a solution of ethyl 3-(3-cyanophenyl)-3-oxopropanoate (15.0 g, 69.1 mmol, 1 equiv) and triethylamine (14.4 mL, 104 mmol, 1.50 equiv) in ethanol (345 mL). The reaction mixture was heated to 80° C. for 70 min, then was removed from heat an concentrated to ˜¼ volume by rotary evaporation. The residue was partitioned between ethyl acetate and water. The organic layer was washed with saturated aqueous sodium chloride solution, and the washed solution was dried over sodium sulfate. The dried solution was filtered, and the filtrate was concentrated to afford 3-(1-ethyl-5-oxo-2,5-dihydro-1H-pyrazol-3-yl)benzonitrile as a light-yellow solid (18.1 g) of sufficient purity to use in the next step without further purification. Calcd (M+1)+: 214.1. Found: 214.1.
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
14.4 mL
Type
reactant
Reaction Step One
Quantity
345 mL
Type
solvent
Reaction Step One

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